4-Hydroxy-3-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

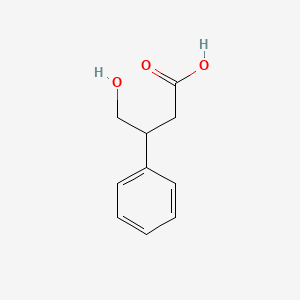

Structure

2D Structure

3D Structure

Properties

CAS No. |

27885-87-6 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-hydroxy-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

InChI Key |

SNIJITOETJVRFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxy-3-phenylbutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 27885-87-6). The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule, moving from its fundamental structure to its reactivity and therapeutic potential. Emphasis is placed on the rationale behind experimental methodologies and the integration of spectroscopic data for structural validation. While experimental data for certain physical properties are not widely published, this guide synthesizes available information and predictive data to offer a robust scientific profile.

Molecular Identity and Structural Elucidation

Nomenclature and Chemical Identifiers

This compound is systematically identified by its IUPAC name, which precisely describes its molecular architecture: a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1] This structure is unambiguously registered under CAS Number 27885-87-6.[1][2]

Core Structural Features

The molecule's functionality is dictated by three key components: a carboxylic acid (-COOH), a primary alcohol (-CH₂OH), and an aromatic phenyl ring. Its molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol .[1][2]

A critical feature is the chiral center at the C3 position, the carbon atom to which the phenyl group is attached. This chirality means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This stereochemistry is a crucial consideration in drug development, as different enantiomers can exhibit distinct biological activities and metabolic fates.

Physicochemical and Spectroscopic Profile

Physical Properties

Experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The isomeric compound, 3-Hydroxy-4-phenylbutanoic acid, has a reported melting point of 91 °C, which may serve as a rough estimate. A summary of its known and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |

| Molecular Weight | 180.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 27885-87-6 | Smolecule[1] |

| Melting Point | Data not available | ChemSynthesis[3] |

| Boiling Point | Data not available | ChemSynthesis[3] |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | PubChem[2] |

| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | PubChem[2] |

Spectroscopic Characterization: A Validating System

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

Aromatic Protons (C₆H₅-): A multiplet typically in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Methine Proton (-CH(Ph)-): A multiplet coupled to the adjacent methylene protons, expected around δ 3.0-3.5 ppm.

-

Methylene Protons (-CH₂-COOH): Diastereotopic protons adjacent to the chiral center, likely appearing as a multiplet around δ 2.5-2.8 ppm.

-

Hydroxymethyl Protons (-CH₂OH): Protons of the primary alcohol, expected as a multiplet around δ 3.6-3.9 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield shift, typically > δ 10 ppm.

-

Alcohol Proton (-OH): A broad singlet whose position is concentration and solvent-dependent.

The ¹³C NMR spectrum will complement the ¹H NMR data, with expected chemical shifts for the 10 carbon atoms:

-

Carboxyl Carbon (-COOH): δ > 170 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): δ ~60-65 ppm.

-

Methine Carbon (-CH(Ph)-): δ ~45-50 ppm.

-

Methylene Carbon (-CH₂-COOH): δ ~40-45 ppm.

IR spectroscopy is invaluable for identifying the key functional groups:

-

O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would include the loss of water (-18) from the alcohol, the loss of the carboxyl group (-45), and cleavage at the benzylic position.

Chemical Synthesis and Reactivity

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes, each with distinct advantages concerning yield, stereoselectivity, and scalability.

-

Chemical Synthesis: Traditional organic synthesis methods may include Friedel-Crafts type reactions or multi-step pathways involving Grignard reagents reacting with appropriate precursors.[1] For instance, a Friedel-Crafts alkylation could be a viable approach, though it may require careful control of reaction conditions to achieve the desired regioselectivity.[1]

-

Chemo-Enzymatic Synthesis: This modern approach leverages the high stereoselectivity of enzymes. Lipase-catalyzed reactions, for example, can be employed for the kinetic resolution of racemic mixtures or for the enantioselective synthesis from prochiral substrates, which is critical for pharmaceutical applications.[1]

Below is a generalized workflow for the synthesis and purification of the target compound.

Caption: Generalized workflow for synthesis and purification.

Key Chemical Reactions

The molecule's bifunctional nature (containing both a carboxylic acid and an alcohol) allows for a range of chemical transformations.

-

Esterification: The carboxylic acid moiety readily undergoes Fischer esterification when refluxed with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester.[1] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms.[4][5]

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. This reaction can be used to synthesize dicarboxylic acid derivatives.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would result in the formation of a diol.

Biological Activity and Drug Development Context

While this compound itself is not a widely studied therapeutic agent, its structural similarity to 4-phenylbutyric acid (4-PBA) provides a strong basis for predicting its biological activities and mechanism of action. 4-PBA is an FDA-approved drug used for urea cycle disorders and is investigated for a range of other conditions due to its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.

Potential Biological Activities

-

Anti-inflammatory Effects: The phenylalkanoic acid scaffold is associated with anti-inflammatory properties.[1]

-

Antioxidant Properties: The presence of a phenyl group can contribute to antioxidant activity by scavenging free radicals, potentially mitigating oxidative stress.[1]

-

Neuroprotective Potential: Derivatives of this compound are suggested to have neuroprotective properties, making them interesting candidates for research into neurodegenerative diseases.[1]

Postulated Mechanism of Action: ER Stress Reduction

A plausible mechanism of action, extrapolated from studies on 4-PBA, involves the mitigation of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis (cell death) and is implicated in various diseases. As a chemical chaperone, this compound may help stabilize protein folding, reduce the load of misfolded proteins, and thereby alleviate ER stress.

Caption: Postulated mechanism of action via ER stress reduction.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, where the outcome of each major step is verified before proceeding, ensuring the integrity of the final product and data.

Protocol: Synthesis and Purification via Fischer Esterification

This protocol describes the synthesis of Methyl 4-hydroxy-3-phenylbutanoate as an example of a key chemical reaction.

Objective: To synthesize and purify the methyl ester of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq), which serves as both reactant and solvent. This excess drives the equilibrium towards the product.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Point 1: A new spot with a higher Rf value (less polar) corresponding to the ester should appear, and the starting material spot should diminish.

-

Quenching and Extraction: After cooling, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate) three times. The ester will partition into the organic layer.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via column chromatography on silica gel. Validation Point 2: A single, pure fraction should be collected and confirmed by TLC.

-

Final Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its structure and purity, comparing the data to expected values.

Protocol: A Self-Validating Workflow for Structural Characterization

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Caption: Self-validating workflow for spectroscopic characterization.

Methodology:

-

Infrared (IR) Spectroscopy: First, an IR spectrum is acquired. This is a rapid technique to confirm the presence of the core functional groups (hydroxyl and carboxylic acid). Self-Validation: If the characteristic broad O-H and sharp C=O stretches are absent, the sample is incorrect, and further analysis is halted.

-

Proton NMR (¹H NMR) Spectroscopy: Next, a high-resolution ¹H NMR spectrum is obtained. This provides detailed information on the connectivity of the carbon skeleton. Self-Validation: The integration of the aromatic region must correspond to 5 protons, and the chemical shifts and splitting patterns must be consistent with the proposed structure. The presence of significant impurity peaks would trigger re-purification.

-

Mass Spectrometry (MS): A mass spectrum is then acquired to determine the molecular weight. Self-Validation: The molecular ion peak must match the calculated molecular weight (180.20). If it does not, it indicates an incorrect product or an unexpected adduct.

-

Data Integration: Finally, all data are integrated. The functional groups from IR, the proton framework from NMR, and the molecular weight from MS must all corroborate the structure of this compound. This multi-technique approach provides a highly reliable and self-validating confirmation of the compound's identity and purity.

References

- PubChem. This compound.

- PubChem. 3-Hydroxy-4-phenylbutanoic acid.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

- ChemSynthesis. 4-hydroxy-4-phenylbutanoic acid. [Link]

- Wikipedia.

- University of California, Irvine.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

- Comenius University. CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

- NIST. Butanoic acid, 4-hydroxy-. NIST WebBook. [Link]

- OperaChem.

- Pharmacompass.

- SpectraBase. 4-[2-(3-Hydroxybutyl)phenyl]butanoic acid .theta.lactone - Optional[13C NMR]. [Link]

- Thompson Rivers University.

- Chemistry Steps.

- Organic Syntheses. 13C10-4-Oxo-4-phenylbutanoic acid. [Link]

- PubChem. 4-Hydroxy-4-phenyl-butyric acid.

- SpectraBase. 2-Hydroxy-3-phenylbutanoic acid. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

- mzCloud. 4 Phenylbutyric acid. [Link]

- SpectraBase.

- NIST. 3-Phenylbutyric acid. NIST WebBook. [Link]

- ResearchGate. Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-3-phenylbutanoic acid (CAS: 27885-87-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-3-phenylbutanoic acid, a molecule of increasing interest in biochemical and pharmaceutical research. Drawing upon established scientific principles and the latest findings, this document delves into the synthesis, chemical properties, biological significance, and analytical methodologies pertinent to this compound. It is designed to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS number 27885-87-6, is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Its structure features a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1] This unique arrangement, particularly the chiral center at the C3 position, gives rise to stereoisomers that can exhibit distinct biological activities.[1]

| Property | Value | Source |

| CAS Number | 27885-87-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | [2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, each with its own merits regarding yield, stereoselectivity, and scalability. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry and the intended downstream application.

Chemo-Enzymatic Synthesis for Enantiomeric Purity

For applications demanding high enantiomeric purity, such as in the development of chiral drugs, chemo-enzymatic synthesis is a preferred method. This approach leverages the high selectivity of enzymes, such as lipases, to catalyze key steps in the synthesis, leading to the desired enantiomer in high yield.[1]

Classical Organic Synthesis Routes

The Reformatsky reaction provides a classic and reliable method for the formation of β-hydroxy esters, which are direct precursors to this compound.[3][4][5] The reaction involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal.[3][4][5]

Conceptual Workflow of the Reformatsky Reaction:

Caption: Generalized workflow of the Reformatsky reaction.

Detailed Protocol: A Representative Reformatsky-type Synthesis

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (2.0 eq). Activate the zinc by stirring with a small amount of a suitable activating agent (e.g., a crystal of iodine or 1,2-dibromoethane) in an inert solvent like anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: Add a small portion of the α-bromoester (e.g., ethyl bromoacetate, 1.2 eq) to the activated zinc suspension and warm gently until the reaction initiates, as indicated by a color change or gentle reflux.

-

Addition of Reactants: Once the reaction has started, add a solution of the appropriate aldehyde (in this case, a phenylacetaldehyde derivative) (1.0 eq) and the remaining α-bromoester in the inert solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 10% H₂SO₄).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can then be purified by column chromatography on silica gel.

-

Hydrolysis: The purified β-hydroxy ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.

The malonic ester synthesis offers another versatile route to substituted carboxylic acids.[6][7][8][9] This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[6][7][8][9]

Conceptual Workflow of the Malonic Ester Synthesis:

Caption: Generalized workflow of the malonic ester synthesis.

Biological Activity and Potential Therapeutic Applications

Research indicates that this compound and its structural analogs possess a range of biological activities, suggesting their potential for therapeutic applications.

Anti-inflammatory Properties

Compounds with a similar phenylbutanoic acid scaffold have demonstrated notable anti-inflammatory effects.[1] The proposed mechanism of action for the related compound, 4-phenylbutyric acid (4-PBA), involves the inhibition of endoplasmic reticulum (ER) stress. By acting as a chemical chaperone, 4-PBA can help to alleviate the accumulation of unfolded or misfolded proteins, a condition that can trigger inflammatory pathways.

Antioxidant Effects

The presence of a phenolic group in the structure of this compound suggests potential antioxidant activity.[1] Phenolic compounds are known to act as free radical scavengers, thereby mitigating oxidative stress, a key contributor to the pathophysiology of numerous diseases.

Neuroprotective Effects

Derivatives of phenylbutanoic acid have been investigated for their neuroprotective properties. The ability of these compounds to act as chemical chaperones and reduce ER stress is a promising mechanism for combating neurodegenerative diseases, which are often characterized by protein misfolding and aggregation.

Metabolic Pathways

This compound has been identified as a metabolic product of 3-phenylbutanoic acid in humans.[1] This biotransformation is mediated by the cytochrome P450 enzyme CYP2C8 through a hydroxylation reaction.[1] The metabolic fate of this compound itself is an area of ongoing research, with studies on related compounds suggesting that β-oxidation may play a role in its further degradation.[10]

Metabolic Formation of this compound:

Caption: CYP2C8-mediated metabolism of 3-phenylbutanoic acid.

Analytical Characterization

Accurate characterization of this compound is crucial for both synthetic verification and biological studies. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful technique for the analysis of volatile derivatives of carboxylic acids.[11][12]

Typical GC-MS Analysis Workflow:

Caption: General workflow for GC-MS analysis of hydroxy acids.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, information from related butanoic acid derivatives provides guidance on safe handling practices.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14][15]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

-

Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion and Future Directions

This compound is a molecule with significant potential, bridging the fields of synthetic organic chemistry and biomedical research. Its structural relationship to compounds with known anti-inflammatory, antioxidant, and neuroprotective properties makes it a compelling target for further investigation. Future research should focus on elucidating the specific mechanisms of action of its individual enantiomers, exploring its full therapeutic potential, and developing optimized, scalable synthetic routes. This guide serves as a starting point for researchers and developers to confidently engage with this promising compound.

References

- NROChemistry. (n.d.). Reformatsky Reaction.

- Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester.

- Breckland Scientific. (2018). Butanoic Acid - SAFETY DATA SHEET.

- AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.

- Identification of enzymes involved in oxidation of phenylbutyrate. (2012). Journal of Lipid Research.

- SATHEE. (n.d.). Chemistry Reformatsky Reaction.

- PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION.

- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (2013). Nuclear Medicine and Biology.

- Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. (2014). Environmental Pollution.

- The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis. (2024). Planta.

- In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. (2004). Drug Metabolism and Disposition.

- PubChem. (n.d.). This compound.

- 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). Metabolomics.

- Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. (2014). Food Chemistry.

- Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. (2023). American Journal of Physiology-Endocrinology and Metabolism.

- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules.

- Wikipedia. (n.d.). Malonic ester synthesis.

- GC-MS Fingerprinting Combined with Chemical Pattern-Recognition Analysis Reveals Novel Chemical Markers of the Medicinal Seahorse. (2023). Molecules.

- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.

- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.). ResearchGate.

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2018). Tetrahedron Letters.

- Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.

- Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.

- Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. (2014). Pharmacognosy Research.

- Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. (2021). Frontiers in Molecular Biosciences.

- Sodium 4-phenylbutyric Acid Prevents Murine Acetaminophen Hepatotoxicity by Minimizing Endoplasmic Reticulum Stress. (2016). The American Journal of Pathology.

- Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. (2005). Applied Microbiology and Biotechnology.

- Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. (2021). Animals.

- Acute and chronic toxicities of boric acid to Daphnia magna Straus. (1987). Environmental Toxicology and Chemistry.

Sources

- 1. Buy this compound | 27885-87-6 [smolecule.com]

- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. pharmdguru.com [pharmdguru.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. phcogres.com [phcogres.com]

- 13. synerzine.com [synerzine.com]

- 14. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Hydroxy-3-phenylbutanoic Acid: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-phenylbutanoic acid, a derivative of the well-studied 4-phenylbutyric acid (4-PBA), is a molecule of growing interest in the scientific community. Its unique structural features, combining a phenyl group and a hydroxyl moiety on a butanoic acid backbone, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, synthesis, characterization, and known biological effects. Drawing upon the established knowledge of its parent compound, 4-PBA, this guide also explores the putative mechanisms of action and the promising therapeutic avenues for this intriguing molecule, particularly in the realms of inflammation, oxidative stress, and neuroprotection.

Introduction: Unveiling this compound

This compound, with the chemical formula C₁₀H₁₂O₃, is a carboxylic acid characterized by a phenyl group at the third carbon and a hydroxyl group at the fourth carbon of the butanoic acid chain.[1][2] This seemingly subtle hydroxylation of the more extensively researched 4-phenylbutyric acid (4-PBA) may significantly influence its physicochemical properties and biological interactions, opening up new avenues for research and drug development.

This guide aims to provide a detailed technical overview of this compound, consolidating available information on its fundamental properties, synthesis, and characterization. Furthermore, it will explore its potential biological significance by drawing parallels with the known mechanisms of 4-PBA and highlighting areas for future investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 27885-87-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Synonyms | 3-Phenyl-4-hydroxybutyric acid, β-(Hydroxymethyl)benzenepropanoic acid | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | [2] |

| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | [2] |

Molecular Structure and Visualization

The molecular structure of this compound is central to its chemical reactivity and biological activity. The presence of a chiral center at the C3 position, the aromatic phenyl ring, the carboxylic acid group, and the primary hydroxyl group all contribute to its unique chemical character.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical and chemo-enzymatic methods.

Synthesis Methodologies

Several synthetic routes have been explored for the preparation of this compound and its derivatives:

-

Friedel-Crafts Alkylation: This classic approach involves the reaction of benzene with a suitable lactone in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method is a fundamental strategy for introducing the phenyl group onto the butanoic acid backbone.

-

Chemo-enzymatic Synthesis: For stereospecific synthesis, enzymatic reactions offer high selectivity. Lipase-catalyzed reactions, for instance, can be employed to achieve the desired enantiomer of this compound.[1] This is particularly crucial for pharmaceutical applications where a specific stereoisomer may exhibit the desired therapeutic effect. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates has been developed by combining lactonase-mediated resolution with hydrogenation.[3]

Experimental Protocol: Illustrative Friedel-Crafts Alkylation

The following is a generalized protocol for the synthesis of the related 4-phenylbutyric acid via Friedel-Crafts acylation followed by reduction, which can be adapted for the synthesis of the hydroxylated analog.

-

Acylation: To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), succinic anhydride is added portion-wise at 0 °C. Benzene is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the keto-acid intermediate.

-

Reduction: The keto-acid is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride in an appropriate solvent.

-

Purification: The final product, this compound, is purified by column chromatography or recrystallization.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions. Safety precautions must be strictly followed when handling reagents like aluminum chloride.

Characterization Techniques

The synthesized this compound must be thoroughly characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Key characteristic absorptions would include a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching band for the carboxylic acid, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern can help in confirming the structure.[8]

Biological Activities and Potential Therapeutic Applications

While research specifically on this compound is still emerging, its structural similarity to 4-PBA allows for informed speculation about its potential biological activities. 4-PBA is a well-known histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[9][10]

Potential Mechanisms of Action

It is plausible that this compound shares some of the mechanisms of action of 4-PBA:

-

Anti-inflammatory Effects: 4-PBA has been shown to inhibit the proliferation of synovial fibroblasts and reduce inflammatory responses in a mouse model of arthritis.[11] It is hypothesized that this compound may also exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.

-

Antioxidant Properties: The presence of a hydroxyl group on the butanoic acid chain might confer antioxidant properties to the molecule, enabling it to scavenge free radicals and mitigate oxidative stress.[1]

-

Neuroprotective Effects: 4-PBA has demonstrated neuroprotective effects in models of neurodegenerative diseases.[8][12] Given that ER stress and oxidative damage are implicated in neuronal cell death, this compound could potentially offer neuroprotection through similar mechanisms.[5]

Sources

- 1. Buy this compound | 27885-87-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-phenylbutanoic Acid

Abstract

4-Hydroxy-3-phenylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a hydroxyl group and a phenyl substituent on a butanoic acid backbone, presents unique challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on methodologies that offer control over stereochemistry. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols. We will delve into chemo-enzymatic resolutions, asymmetric reductions, and classical chemical approaches, providing a comparative analysis to guide the selection of the most suitable pathway for specific research and development needs.

Introduction: The Significance of this compound

This compound, also known as β-phenyl-γ-hydroxybutyric acid, is a chiral carboxylic acid of significant interest in medicinal chemistry. Its structural motif is found in a variety of bioactive compounds, and it serves as a key intermediate in the synthesis of more complex molecules. The presence of a stereocenter at the C3 position means that the biological activity of its derivatives can be highly dependent on the absolute configuration, making enantioselective synthesis a critical aspect of its production.

This guide will explore the following core synthetic strategies:

-

Chemo-enzymatic Synthesis: Leveraging the high selectivity of enzymes for enantioselective transformations.

-

Asymmetric Chemical Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

-

Classical Approaches: Including methods like the Reformatsky reaction, which provide a foundation for further modification and resolution.

The choice of synthetic route is often dictated by factors such as the desired stereoisomer, scalability, cost-effectiveness, and the availability of starting materials and reagents. This guide aims to provide the necessary technical details to make an informed decision.

Chemo-enzymatic Pathways: Harnessing Biocatalysis for Enantiopurity

Chemo-enzymatic methods offer an elegant and often highly efficient approach to obtaining enantiomerically pure this compound. These strategies typically involve the use of isolated enzymes or whole-cell systems to catalyze key stereoselective steps.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are particularly well-suited for this purpose due to their broad substrate specificity and high enantioselectivity in esterification and hydrolysis reactions.

Causality Behind Experimental Choices: The rationale for using lipase-catalyzed resolution lies in its ability to differentiate between the two enantiomers of a this compound ester. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation or hydrolysis, while leaving the other enantiomer largely unreacted. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol describes the kinetic resolution of racemic methyl 4-hydroxy-3-phenylbutanoate.

Materials:

-

Racemic methyl 4-hydroxy-3-phenylbutanoate

-

Immobilized Lipase B from Candida antarctica (CALB)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic methyl 4-hydroxy-3-phenylbutanoate (1.0 eq) in anhydrous toluene (10 mL/mmol of substrate), add vinyl acetate (1.5 eq).

-

Add immobilized CALB (50-100 mg/mmol of substrate).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

The enzyme is removed by filtration and can be washed with the solvent for reuse.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate is separated by silica gel column chromatography.

-

The enantiomerically enriched (R)-acetate can be hydrolyzed to the corresponding (R)-4-hydroxy-3-phenylbutanoic acid using a mild base.

Data Presentation:

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acetate |

| CALB | Vinyl acetate | Toluene | 40 | 24 | ~50 | >99 (S) | >99 (R) |

| PSL | Vinyl propionate | MTBE | 35 | 36 | ~48 | >98 (S) | >97 (R) |

Note: The data presented are representative and may vary based on specific reaction conditions.

Logical Relationship Diagram:

Caption: Lipase-catalyzed kinetic resolution workflow.

Biocatalytic Asymmetric Reduction of a Ketoester Precursor

An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral ketone to the desired chiral alcohol. This can be achieved using ketoreductases (KREDs) or whole-cell biocatalysts.

Causality Behind Experimental Choices: This strategy relies on the high stereoselectivity of certain enzymes in reducing a carbonyl group. By selecting an appropriate biocatalyst, it is possible to produce predominantly one enantiomer of the hydroxy acid. A cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is crucial for driving the reaction to completion and making the process economically viable.

Experimental Protocol: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate

This protocol describes the biocatalytic reduction of a ketoester to the corresponding hydroxyester.

Materials:

-

Ethyl 2-oxo-4-phenylbutyrate

-

Recombinant E. coli expressing a ketoreductase (or a commercially available KRED)

-

Glucose (for cofactor regeneration in whole-cell systems) or Isopropanol and a secondary alcohol dehydrogenase (for isolated enzyme systems)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a buffered aqueous solution, suspend the whole-cell biocatalyst or dissolve the isolated KRED.

-

Add the cofactor regeneration system components (e.g., glucose or isopropanol and the second enzyme).

-

Add the substrate, ethyl 2-oxo-4-phenylbutyrate, to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

The reaction is stirred at a controlled temperature (e.g., 25-30 °C) and pH.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.

-

The organic extracts are combined, dried over a drying agent (e.g., Na₂SO₄), and concentrated.

-

The resulting enantiomerically enriched ethyl (R)-2-hydroxy-4-phenylbutyrate can be purified by chromatography if necessary.[1]

-

Subsequent hydrolysis of the ester yields the target (R)-4-hydroxy-3-phenylbutanoic acid.

Data Presentation:

| Biocatalyst | Substrate Concentration | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| E. coli expressing KRED-A | 50 mM | Glucose | 30 | 24 | >99 | >99 (R) |

| Isolated KRED-B | 100 mM | Isopropanol | 25 | 18 | >98 | >99 (S) |

Note: The enantiomeric outcome depends on the specific ketoreductase used.

Experimental Workflow Diagram:

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of 4-Hydroxy-3-phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 4-Hydroxy-3-phenylbutanoic acid, a chiral building block of significant interest in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the methodologies, experimental considerations, and practical applications of this valuable synthon. We will explore three primary asymmetric strategies: biocatalytic reduction of a prochiral ketone, chiral auxiliary-mediated synthesis, and chemo-catalytic asymmetric hydrogenation. For each approach, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present key performance data. The guide aims to serve as a practical resource for the laboratory-scale synthesis and process development of enantiomerically pure (R)- and (S)-4-Hydroxy-3-phenylbutanoic acid.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental consideration in modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with enantiomers often exhibiting distinct biological properties. This compound possesses a single stereocenter at the C3 position, giving rise to (R) and (S) enantiomers. These enantiomers serve as crucial precursors for the synthesis of several active pharmaceutical ingredients (APIs).

For instance, the (R)-enantiomer is a key intermediate in the synthesis of (R)-Baclofen, a selective GABAB receptor agonist used as a muscle relaxant. The biological activity of Baclofen resides almost exclusively in its (R)-enantiomer. Similarly, enantiomerically pure this compound is a building block for the synthesis of other neurologically active compounds.[1]

The stereospecific synthesis of this compound is therefore of paramount importance to ensure the efficacy and safety of the final drug product. This guide will provide a detailed examination of the leading methodologies to achieve high enantiopurity.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of strategy often depends on factors such as the desired enantiomer, scalability, cost, and available laboratory infrastructure.

Caption: Key strategies for the enantioselective synthesis of this compound.

Biocatalytic Asymmetric Reduction of Ethyl 3-Oxo-4-phenylbutanoate

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules. The use of whole-cell microorganisms or isolated enzymes offers high enantioselectivity under mild reaction conditions. For the synthesis of this compound, the asymmetric reduction of its β-keto ester precursor, ethyl 3-oxo-4-phenylbutanoate, is a well-established method.

Causality Behind Experimental Choices

The success of a biocatalytic reduction hinges on the selection of a suitable biocatalyst with high activity and stereoselectivity towards the target substrate. Carbonyl reductases are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. Many microorganisms, including baker's yeast (Saccharomyces cerevisiae) and various species of Candida and Pichia, produce reductases that can effectively reduce β-keto esters.

The choice of whole-cell biocatalysts is often preferred for initial screening and small-scale synthesis due to the in-situ regeneration of cofactors (e.g., NADH or NADPH) by the cell's metabolic machinery. For larger-scale applications, the use of recombinant E. coli overexpressing a specific carbonyl reductase can offer higher volumetric productivity and simplified downstream processing.

Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from established procedures for the asymmetric reduction of analogous β-keto esters and serves as a robust starting point.[2][3]

Materials:

-

Ethyl 3-oxo-4-phenylbutanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose (Dextrose)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Celite (diatomaceous earth)

Procedure:

-

Yeast Culture Activation: In a flask, dissolve glucose (20 g) in deionized water (100 mL). Add baker's yeast (10 g) and stir the suspension at room temperature (25-30°C) for 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve ethyl 3-oxo-4-phenylbutanoate (1.0 g, 4.85 mmol) in a minimal amount of ethanol (1-2 mL) to aid solubility and add it to the activated yeast culture.

-

Reaction: Stopper the flask with a cotton plug and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Add Celite (approx. 10 g) to the reaction mixture and stir for 10 minutes.

-

Filtration: Filter the mixture through a Büchner funnel to remove the yeast cells and Celite. Wash the filter cake with water (50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting ethyl 4-hydroxy-3-phenylbutanoate by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Data Presentation

While specific data for the biocatalytic reduction of ethyl 3-oxo-4-phenylbutanoate is not extensively published in comparative tables, results for structurally similar β-keto esters are highly indicative of the expected outcomes.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions |

| Saccharomyces cerevisiae | Ethyl 3-halo-2-oxo-4-phenylbutanoate | (2S,3S) or (2R,3S) | 96-99 | 90 | Immobilized in calcium alginate beads, glucose as co-substrate |

| Candida magnoliae (reductase in E. coli) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.9 | >99.0 | High substrate concentration (3000mM) |

Table adapted from data on analogous substrates.[2][3]

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.[4]

Causality Behind Experimental Choices

Oxazolidinones, popularized by David A. Evans, are a class of highly effective chiral auxiliaries. They are readily available in both enantiomeric forms and can be acylated to form N-acyl oxazolidinones. The bulky substituents on the oxazolidinone ring create a chiral environment that directs the approach of electrophiles in subsequent alkylation or aldol reactions.[5]

For the synthesis of this compound, an Evans aldol reaction between a titanium enolate of an N-acyl oxazolidinone and an appropriate aldehyde can establish the desired stereochemistry at the C3 and C4 positions. The choice of Lewis acid and reaction conditions is critical for achieving high diastereoselectivity.

Experimental Workflow

Caption: General workflow for the synthesis of this compound using a chiral auxiliary.

Data Presentation

The diastereoselectivity of chiral auxiliary-mediated reactions is typically high, often exceeding 95% de.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) | Key Features |

| Oxazolidinone | Aldol Reaction | >95 | Predictable stereochemical outcome, reliable |

| Camphorsultam | Michael Addition | >90 | Effective for conjugate additions |

| Pseudoephedrine | Alkylation | >98 | Forms a crystalline product, facilitating purification |

Data based on typical performance of these auxiliaries in analogous reactions.[5]

Chemo-Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and atom-economical method for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes Ruthenium-BINAP catalysts, is a benchmark in this field.[6]

Causality Behind Experimental Choices

The success of asymmetric hydrogenation relies on the design of the chiral ligand that coordinates to the metal center. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric atropisomeric diphosphine ligand that creates a well-defined chiral environment around the ruthenium atom. This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral ketone.

The choice of solvent, pressure, and temperature can significantly influence the reaction rate and enantioselectivity. Methanol is a commonly used solvent for the hydrogenation of β-keto esters with Ru-BINAP catalysts.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on the Noyori asymmetric hydrogenation of β-keto esters.[6]

Materials:

-

Ethyl 3-oxo-4-phenylbutanoate

-

[RuCl2((R)-BINAP)]2·NEt3 (or a similar Ru-BINAP catalyst)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, place the Ru-BINAP catalyst in a high-pressure reactor.

-

Substrate Addition: Add a degassed solution of ethyl 3-oxo-4-phenylbutanoate in methanol to the reactor.

-

Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at the specified temperature (e.g., 25-50°C) for 12-24 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentration: Remove the solvent from the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation

| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions |

| RuBr2[(R)-BINAP] | Methyl 3-oxobutanoate | (R) | 99.3 | 100 | H2 (60 psi), MeOH:H2O (9:1), 35°C |

| [RuCl(benzene)]2Cl2/(S)-BINAP | Ethyl 3-oxobutanoate | (S) | 98 | 99 | H2 (100 atm), EtOH, 100°C |

Table adapted from data on analogous substrates.[6]

Conclusion

The enantioselective synthesis of this compound is a well-addressed challenge in synthetic organic chemistry, with several robust and high-yielding methodologies available to the researcher. Biocatalytic reduction offers an environmentally friendly route with excellent enantioselectivity. Chiral auxiliary-mediated synthesis provides a reliable and predictable method for stereochemical control. Chemo-catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach.

The choice of the optimal synthetic route will depend on the specific requirements of the project, including the desired enantiomer, scale, cost considerations, and available expertise. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chiral building block in a research and development setting.

References

- Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia.

- Zhang, X., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100891. [Link]

- Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia.

- Sato, M., et al. (2018). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 10(10), 1533-1539. [Link]

- Jakubke, H.-D., & Sewald, N. (2018).

- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

- Royal Society of Chemistry. (2018). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. [Link]

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.

- Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(48), 14818–14819. [Link]

- Gotor-Fernández, V., et al. (2013). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 14(8), 16404–16431. [Link]

- Royal Society of Chemistry. (2019). Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand. Organic Chemistry Frontiers. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ResearchGate. (n.d.). Enantioselective Synthesis of Flavan-3-ols Using a Mitsunobu Cyclization.

- Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid.

- MDPI. (2024).

- ResearchGate. (n.d.). Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents.

Sources

- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Biocatalytic Asymmetric Synthesis of beta-Hydroxy Acid derivatives [manu56.magtech.com.cn]

- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-3-phenylbutanoic acid

Abstract

This technical guide provides a comprehensive overview of the biological activities of 4-Hydroxy-3-phenylbutanoic acid. Given the nascent stage of direct research on this molecule, this document synthesizes the available information and extrapolates potential mechanisms of action by examining closely related and structurally similar compounds, most notably 4-phenylbutyric acid (4-PBA). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into its putative anti-inflammatory, antioxidant, and neuroprotective effects, providing a theoretical framework and practical experimental designs to facilitate further investigation.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol , is a derivative of butanoic acid featuring a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1][2] Its structural similarity to endogenous signaling molecules and known therapeutic agents, including analogs of the neurotransmitter γ-aminobutyric acid (GABA), positions it as a compound of significant interest for pharmacological research.[1][3] While direct studies on its biological activities are limited, the presence of the phenyl and hydroxyl functional groups suggests a potential for a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective actions.[1] This guide will explore these potential activities, drawing parallels with the well-characterized biological effects of its close structural analog, 4-phenylbutyric acid (4-PBA).

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | ~180.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | [2] |

Putative Biological Activities and Mechanisms of Action

Due to the limited direct research on this compound, this section will heavily reference the known biological activities and mechanisms of the structurally similar compound, 4-phenylbutyric acid (4-PBA), as a predictive model. It is crucial for researchers to empirically validate these potential activities for this compound.

Anti-inflammatory Activity

4-PBA is recognized for its potent anti-inflammatory properties, primarily through its action as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[4][5][6] ER stress is a key pathological feature in many inflammatory conditions, including rheumatoid arthritis.[4]

Mechanism of Action (inferred from 4-PBA): In inflammatory states, the accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). If the UPR is unable to restore homeostasis, it can lead to the activation of pro-inflammatory signaling pathways. 4-PBA is thought to mitigate this by:

-

Inhibition of NF-κB and MAPK Signaling: 4-PBA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) in response to pro-inflammatory stimuli like interleukin-1β (IL-1β).[4][5] This, in turn, reduces the expression of downstream inflammatory mediators.

-

Downregulation of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB and MAPK pathways, 4-PBA leads to a decrease in the production of key inflammatory molecules, including:

Caption: Putative Anti-inflammatory Mechanism of this compound.

Antioxidant Activity

The phenolic structure of this compound suggests its potential as an antioxidant.[1] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups.[7]

Mechanism of Action: The antioxidant activity of phenolic compounds can be attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through:

-

Hydrogen Atom Transfer (HAT): The hydroxyl group on the phenyl ring can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.

-

Single Electron Transfer (SET): The compound can transfer a single electron to a free radical, which also results in its neutralization.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent antioxidant properties in assays such as the DPPH radical scavenging assay.[8]

Neuroprotective Effects

The neuroprotective potential of this compound is suggested by the activities of its analogs.[1] 4-PBA has been investigated as a therapeutic agent for various neurodegenerative diseases due to its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.

Mechanism of Action (inferred from 4-PBA):

-

Alleviation of ER Stress: In neurodegenerative diseases, the accumulation of misfolded proteins is a common pathological hallmark that leads to ER stress and neuronal cell death. As a chemical chaperone, 4-PBA helps to refold these proteins, thereby reducing ER stress and promoting neuronal survival.[9][10]

-

HDAC Inhibition: 4-PBA is a known HDAC inhibitor. By inhibiting HDACs, it can alter gene expression, leading to the upregulation of proteins involved in synaptic plasticity and neuronal survival.[11]

-

Modulation of GABAergic System: 4-PBA has been shown to restore GABA uptake and increase the expression of certain GABA-A receptor subunits.[3][12] This is particularly relevant given that this compound is a structural analog of GABA. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can have profound effects on neuronal excitability and survival.

Caption: Putative Neuroprotective Mechanisms.

Experimental Protocols for Assessing Biological Activity

The following protocols are provided as a guide for researchers to investigate the biological activities of this compound. These are based on standard assays used for similar compounds.

In Vitro Anti-inflammatory Assays

3.1.1. Assay for Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.

In Vitro Antioxidant Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable free radical DPPH.[8][13][14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

3.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][14]

Step-by-Step Methodology:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as µM of Fe²⁺ equivalents.

In Vitro Neuroprotection Assay

3.3.1. Assay for Protection Against Oxidative Stress-Induced Neuronal Cell Death

This protocol assesses the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Concluding Remarks and Future Directions

This compound is a molecule with significant therapeutic potential, largely inferred from the well-documented biological activities of its close structural analog, 4-phenylbutyric acid. The putative anti-inflammatory, antioxidant, and neuroprotective effects of this compound warrant direct and rigorous investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin to elucidate the specific mechanisms of action and to quantify the biological activities of this promising compound. Future research should focus on identifying its specific molecular targets, delineating the signaling pathways it modulates, and assessing its pharmacokinetic and pharmacodynamic profiles in preclinical models. Such studies will be crucial in determining its viability as a lead compound for the development of novel therapeutics for a range of human diseases.

References

- Moore, B. D., et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed.

- Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central.

- Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.

- Frontiers. (n.d.). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers.

- Shen, W., et al. (2023). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. NIH.

- Chebib, M., et al. (2000). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed.

- Mimori, S., et al. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar.

- Uehara, T., et al. (2024). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. PubMed.

- Goodspeed, K., et al. (2025). 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients. PubMed.

- Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed.

- ResearchGate. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Request PDF.

- Kim, J. H., et al. (2015). 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation. PubMed.

- Lee, H., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.

- Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- She, L., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. PubMed Central.

- Tiwari, I., et al. (2022). 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation. PubMed.

- ResearchGate. (n.d.). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- Stojković, D., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. NIH.

- Feng, B., et al. (2014). 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. PubMed.

- Absalom, N. L., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). PMC - NIH.

- National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric Acid. PubChem.

- Al-Khafaji, K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PMC - PubMed Central.

- Rahman, M. M., et al. (2022). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. PMC - NIH.

- Reddit. (2014). This compound? : r/DrugNerds.

- Ferraz, A. C. A., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. PubMed.

- ResearchGate. (n.d.). (PDF) Recent Advances in Antioxidant Capacity Assays.

- National Center for Biotechnology Information. (n.d.). 3-Phenylbutyric acid. PubChem.

Sources

- 1. Buy this compound | 27885-87-6 [smolecule.com]

- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-3-phenylbutanoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract